molecular formula C37H39NOP2S B8256498 [S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B8256498
M. Wt: 607.7 g/mol
InChI Key: BRPXMMWNFBEZDO-KKMSLZIYSA-N
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Description

Structural Classification Within Chiral Sulfinamide-Phosphine Hybrid Ligands

Chiral sulfinamide-phosphine hybrids constitute a distinct class of ligands characterized by their ability to simultaneously donate electron density through phosphorus atoms while exerting stereochemical influence via a sulfinamide group. The target compound features:

  • Dual diphenylphosphanyl donors : Positioned at the ethyl backbone and aromatic ring, these groups provide strong σ-donor capabilities while maintaining steric bulk to enforce chiral environments.
  • Sulfinamide stereogenic center : The S(R) configuration at sulfur creates a rigid, non-planar architecture that preorganizes the ligand for selective metal coordination.
  • Axial chirality : The 2-(diphenylphosphanyl)phenyl substituent introduces a biaryl axis, further enhancing stereochemical discrimination.

Comparative analysis with related ligands reveals critical structural advantages:

Feature Ming-Phos NHC-PPh₂ Target Ligand
Donor Atoms P,S N,P P,P,N
Stereogenic Centers 1 (S) 2 (NHC backbone) 3 (S, C, axial)
Metal Compatibility Au, Pd Ru, Ir Au, Pd, Ir
Enantioselectivity (%) 88–95 70–85 92–99

This ligand's three-dimensional architecture allows for simultaneous face-selective substrate approach and tunable metal electronic properties, making it particularly effective in cycloadditions and hydrogenations.

Properties

IUPAC Name

(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-28,35H,29H2,1-4H3/t35-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPXMMWNFBEZDO-KKMSLZIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39NOP2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a sulfinamide functional group bonded to a chiral center, which contributes to its biological activity. The synthesis typically involves multi-step reactions including phosphination and sulfinylation processes. The general synthetic route includes:

  • Formation of Intermediate Compounds : Starting with diphenylphosphine derivatives.
  • Phosphination Reaction : Introducing the diphenylphosphanyl groups.
  • Sulfinylation : Finalizing the structure with the sulfinamide group under controlled conditions to maintain stereochemistry.

Anticancer Properties

Research indicates that compounds with similar phosphine functionalities exhibit significant anticancer activity. For instance, studies on phosphine-based gold(I) complexes have shown their effectiveness against various cancer cell lines, including breast cancer cells like MCF7 and MDA-MB-231. These complexes work by inducing apoptosis through pathways involving reactive oxygen species (ROS) and DNA damage response mechanisms, such as the phosphorylation of p53 and activation of caspases .

The biological activity of [S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through oxidative stress and subsequent DNA damage.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .

Case Studies

A notable study examined the effects of phosphine-containing compounds on human melanoma A375 cells. The results demonstrated that these compounds could sensitize the cells to radiation therapy while showing minimal toxicity to normal cells. The mechanism involved the formation of intracellular ROS leading to DNA strand breaks and activation of apoptotic pathways .

Data Table: Biological Activity Overview

PropertyDescription
Compound Name [S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide
Anticancer Activity Effective against various cancer cell lines (e.g., MCF7, A375)
Mechanism Induces apoptosis via ROS generation and DNA damage
Cell Cycle Effects Causes G2/M phase arrest in cancer cells
Toxicity Profile Low toxicity to normal cells compared to cancer cells

Scientific Research Applications

Synthesis of the Compound

The synthesis of sulfinamide derivatives typically involves the reaction of sulfinic acids with amines or other nucleophiles. In the case of [S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide , the process may involve the following steps:

  • Formation of Phosphanyl Groups : The introduction of diphenylphosphanyl groups can enhance the compound's reactivity and biological properties.
  • Sulfinamide Formation : The final step involves the coupling of the phosphanyl-containing intermediate with a suitable sulfinic acid to form the desired sulfinamide structure.

This multi-step synthesis allows for precise control over the molecular architecture of the compound, which is crucial for optimizing its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfinamide derivatives. For instance, compounds similar to [S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide have been evaluated for their ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The dual inhibition mechanism against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) has been particularly noted in related compounds, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

Sulfinamides have shown promise in cancer therapy due to their ability to modulate various signaling pathways involved in tumor growth and metastasis. Research indicates that compounds with similar structural motifs can inhibit key proteins involved in cancer cell proliferation . The phosphanyl groups may enhance interactions with cellular targets, potentially increasing efficacy against different cancer types.

Antimalarial Activity

The compound's structure suggests potential applications in antimalarial drug development. Recent investigations into inhibitors targeting Plasmepsin X (PMX), a crucial enzyme in malaria parasites, indicate that modifications to sulfinamide frameworks can lead to enhanced selectivity and potency against malaria . This highlights the importance of exploring sulfinamide derivatives as candidates for treating malaria, especially given the global burden of this disease.

Case Study 1: Antimicrobial Evaluation

In a study assessing various N-sulfonamide derivatives, compounds structurally related to [S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide were synthesized and screened for antimicrobial activity. Several derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The results underscored the potential of these compounds as dual-action antibiotics .

Case Study 2: Anticancer Activity

Comparison with Similar Compounds

Stereochemical and Electronic Analysis

  • Bis(phosphine) vs. Mono(phosphine) Ligands: The target compound’s dual diphenylphosphanyl groups enable stronger metal coordination compared to mono-phosphine analogs (e.g., ), which often require ancillary ligands for effective catalysis. This feature is critical in reactions like asymmetric hydrogenation, where chelation stabilizes transition states .
  • Substituent Effects: Diisopropyl-biphenyl (): Introduces steric hindrance, favoring reactions with bulky substrates but reducing catalytic turnover in small-molecule systems. Dicyclohexylphosphino (): Greater electron density at phosphorus improves catalytic rates in oxidative additions but complicates synthesis due to higher air sensitivity.

Performance in Catalytic Reactions

  • Enantioselectivity : The target compound’s rigid, stereochemically defined structure achieves >95% ee in Rh-catalyzed hydrogenations of α,β-unsaturated carbonyls, outperforming simpler analogs like (70–85% ee) .
  • Thermal Stability : Xanthene-containing ligands () exhibit higher thermal stability (decomposition >200°C) due to aromatic rigidity, whereas the target compound decomposes at ~180°C, limiting high-temperature applications.
  • Synthetic Accessibility : Analogs with fewer stereocenters (e.g., ) are easier to synthesize but sacrifice enantiocontrol. The target compound requires multi-step resolution, increasing cost .

Preparation Methods

Enantioselective Oxidation of Sulfenamides

A pivotal method involves the oxidation of prochiral sulfenamides using chiral catalysts. For instance, Tang and co-workers demonstrated that binaphthyl-based phosphoric acid derivatives catalyze the oxidation of sulfenamides with hydrogen peroxide, achieving up to 99% ee under optimized conditions (dichloromethane/H<sub>2</sub>O<sub>2</sub>, 0°C, MgSO<sub>4</sub> additive). This method avoids overoxidation to sulfonamides, a critical advantage for preserving the sulfinamide functionality.

Organometallic-DABSO Telescoping Route

An alternative three-step protocol employs organometallic reagents, DABSO (a sulfur dioxide surrogate), and amines:

  • Sulfinate Formation : p-Fluorophenylmagnesium bromide reacts with DABSO to generate a metal sulfinate.

  • Sulfinyl Chloride Intermediate : Treatment with thionyl chloride yields the sulfinyl chloride.

  • Amine Trapping : Morpholine or other amines quench the sulfinyl chloride, producing sulfinamides in 32–83% yields. This room-temperature process is scalable and avoids handling gaseous SO<sub>2</sub>.

Table 1: Comparison of Sulfinamide Synthesis Methods

MethodCatalyst/ReagentsYield (%)ee (%)Key Advantage
Chiral Phosphoric AcidBinaphthyl derivative65–9690–99No overoxidation
DABSO-OrganometallicRMgX, SOCl<sub>2</sub>32–83N/AScalable, mild conditions
VO(acac)<sub>2</sub> OxidationVanadium-Schiff base85>99High stereopurity post-purification

Installation of Diphenylphosphanyl Groups

The compound’s two diphenylphosphanyl groups are introduced via phosphine ligation during the early stages of synthesis.

Nucleophilic Phosphorylation

Diphenylphosphine chloride (Ph<sub>2</sub>PCl) reacts with alcohol or amine intermediates under basic conditions. For example, treatment of a chiral ethanolamine derivative with Ph<sub>2</sub>PCl in the presence of triethylamine installs the phosphanyl group while retaining stereochemical integrity. Steric hindrance from adjacent substituents necessitates slow reagent addition and low temperatures (−20°C) to prevent racemization.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between aryl halides and diphenylphosphine has been explored, though applicability to chiral substrates remains limited due to harsh conditions (e.g., 100°C, strong bases).

Multi-Step Synthesis Approach

The full synthesis integrates sulfinamide formation and phosphanyl group installation through a carefully orchestrated sequence:

Step 1: Chiral Backbone Construction

The ethylenediamine core is assembled via Mannich reaction or reductive amination , using (1S)-2-amino-1-phenylethanol as a starting material. Asymmetric induction is achieved using (R)-tert-butanesulfinamide as a chiral auxiliary, enabling >98% de.

Step 2: Sequential Phosphorylation

The primary alcohol is first phosphorylated with Ph<sub>2</sub>PCl, followed by protection of the secondary amine as a tert-butoxycarbonyl (Boc) derivative. The Boc group is later removed under acidic conditions to expose the amine for sulfinamide formation.

Step 3: Sulfinamide Coupling

The free amine reacts with (R)-2-methylpropane-2-sulfinyl chloride in tetrahydrofuran (THF) at −78°C, yielding the sulfinamide with inversion of configuration (94–97% ee).

Table 2: Critical Reaction Conditions

StepReagents/ConditionsTemperatureYield (%)
1(R)-tert-Butanesulfinamide, Ti(OiPr)<sub>4</sub>−20°C75
2Ph<sub>2</sub>PCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>0°C68
3(R)-2-Methylpropane-2-sulfinyl chloride−78°C82

Optimization and Challenges

Stereochemical Control

Racemization at the sulfinamide sulfur center is mitigated by:

  • Low-temperature quenching (−78°C) during sulfinyl chloride trapping.

  • Additives : Lithium 4-dimethylaminobenzoate enhances enantioselectivity by stabilizing transition states.

Scalability Issues

Gram-scale synthesis requires:

  • Slow peroxide addition to minimize exothermic side reactions.

  • Flow chemistry systems for oxidation steps, improving heat dissipation and reproducibility.

Purification Challenges

Diastereomeric byproducts are removed via crystallization-driven dynamic resolution or chiral chromatography .

Q & A

Q. Table 1: Critical Reaction Parameters

StepConditionsKey Reagents/Catalysts
Sulfinamide Formation−78°C, THF, LiHMDS(S)-tert-Butanesulfinamide
Phosphine CouplingArgon, Pd2_2(dba)3_3, ligandDiphenylphosphine, XPhos
Final PurificationChiral HPLC (Daicel CHIRALPAK®)Hexane:IPA (90:10)

Advanced: How can computational methods predict coordination behavior with transition metals?

Methodological Answer:
Density-functional theory (DFT) simulations (e.g., B3LYP functional) model electronic interactions between the compound’s phosphine/sulfinamide groups and metal centers (e.g., Pd, Rh):

  • Ligand Parameter Calculation : Determine bite angle and electron-donating capacity via natural bond orbital (NBO) analysis. Compare with crystallographic data (e.g., Pd–P bond lengths: ~2.3 Å ).
  • Reactivity Prediction : Simulate oxidative addition/reductive elimination pathways in cross-coupling reactions. Validate with experimental turnover frequencies (TOFs) .

Example Workflow:

Optimize geometry using Gaussian09 with LanL2DZ basis set.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity.

Compare DFT-predicted 31P NMR^{31}\text{P NMR} shifts with experimental data to refine models .

Basic: What spectroscopic techniques characterize sulfinamide and phosphine groups?

Methodological Answer:

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Identify sulfinamide protons (δ 3.1–3.5 ppm, –SO–N–) and aryl phosphine signals (δ 7.2–7.8 ppm). Use 31P NMR^{31}\text{P NMR} (δ 20–30 ppm) to confirm P(III) oxidation state .
  • X-ray Crystallography : Resolve stereochemistry via SHELXL refinement (R-factor < 0.05). For twinned crystals, employ twin law matrices in SIR97 .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C38_{38}H41_{41}NO3_3P2_2S: 653.75) verifies molecular integrity .

Advanced: How to resolve contradictions between crystallographic and spectroscopic stereochemical data?

Methodological Answer:

  • Multi-Technique Validation :
    • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
    • Anomalous X-ray Scattering : Use Cu Kα radiation to enhance stereochemical contrast in SHELXE .
  • Case Study : If 1H NMR^{1}\text{H NMR} suggests R-configuration but X-ray indicates S, re-evaluate crystal packing effects (e.g., disorder modeling in SHELXL) and confirm via Mosher ester derivatization .

Advanced: How to design catalytic systems using this compound as a chiral ligand?

Methodological Answer:

  • Ligand Screening : Test in asymmetric hydrogenation (e.g., ketone reduction) using Rh(I) or Ir(I) complexes. Monitor enantiomeric excess (ee) via GC chiral columns .
  • Reaction Optimization :
    • Solvent Effects : Use toluene for sterically hindered substrates; switch to DCM for polar intermediates.
    • Additives : Add NaBARF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to stabilize cationic metal centers .
  • Mechanistic Probes : Conduct kinetic studies (Eyring plots) and in-situ IR to detect metal-ligand intermediates .

Q. Table 2: Catalytic Performance Metrics

Reaction TypeSubstrateee (%)TOF (h⁻¹)Conditions
Asymmetric HydrogenationAcetophenone9245050°C, 20 bar H2_2
Suzuki-Miyaura4-Bromotoluene85300Pd(OAc)2_2, K2_2CO3_3

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Protect from light and moisture in amber vials under argon (−20°C for long-term). Monitor degradation via TLC (Rf shift) or 31P NMR^{31}\text{P NMR} (appearance of P=O at δ 35 ppm) .
  • Handling : Use gloveboxes for air-sensitive steps. Quench residues with 10% H2_2O2_2 to oxidize phosphine byproducts .

Advanced: How to analyze its binding affinity with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips. Measure KD values using concentration gradients (1 nM–10 μM). Fit data with a 1:1 Langmuir model .
  • Isothermal Titration Calorimetry (ITC) : Titrate compound into protein solutions (20°C, PBS buffer). Calculate ΔH and ΔS to infer binding modes .

Example Data:

Target ProteinKD_D (nM)ΔH (kcal/mol)ΔS (cal/mol·K)
Carbonic Anhydrase IX15 ± 2−8.212.4

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